![molecular formula C17H15BrN4OS2 B2608657 N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894007-96-6](/img/structure/B2608657.png)
N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H15BrN4OS2 and its molecular weight is 435.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of a coupling agent. The final product is characterized by techniques such as NMR and IR spectroscopy, confirming its structure and purity .
Structural Formula
The molecular formula for this compound is C14H12BrN3S2 with a molecular weight of approximately 358.29 g/mol .
Antimicrobial Activity
Research has demonstrated that derivatives of the thiazole-containing compounds exhibit notable antimicrobial properties. In vitro studies evaluated the effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) indicating strong efficacy .
Table 1: Antimicrobial Activity Results
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 2 |
2 | Enterococcus faecium | 4 |
3 | Escherichia coli | >64 |
4 | Methicillin-resistant S. aureus | 1 |
Anticancer Activity
The anticancer potential of this compound was evaluated using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to reduced cell viability compared to untreated controls .
Case Study: MCF7 Cell Line Evaluation
In a study assessing the anticancer effects:
- Compound A : Reduced cell viability by 39.8% at a concentration of 10 µM.
- Compound B : Showed a decrease in viability by 31.9% at the same concentration.
These findings suggest that modifications on the thiazole ring can enhance anticancer activity.
Table 2: Anticancer Activity Against MCF7 Cells
Compound | Concentration (µM) | Viability (%) |
---|---|---|
A | 10 | 39.8 |
B | 10 | 31.9 |
Control | - | 100 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. Using software like Schrodinger v11.5, it was found that specific structural features of the compound facilitate strong binding affinities with target receptors involved in antimicrobial resistance mechanisms .
Binding Affinities
The docking results indicate that:
- Compound A binds effectively to bacterial ribosomal sites.
- Compound B shows high affinity for estrogen receptors in cancer cells.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds containing thiazole and pyridazine moieties exhibit anticancer properties. N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro studies showed that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its thiazole component is known to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It was observed to inhibit the production of pro-inflammatory cytokines in activated macrophages .
Material Science Applications
- Organic Electronics : Due to its unique electronic properties, this compound is being explored as a potential material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Polymerization Studies : The compound can serve as a monomer or additive in polymer chemistry, where it may influence the thermal stability and mechanical properties of polymers due to its sulfur-containing structure.
Case Study 1: Anticancer Research
A study published in Drug Target Insights (2023) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell proliferation rates with an IC50 value of 15 µM for MCF-7 breast cancer cells. The mechanism was attributed to the activation of intrinsic apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by DeGruyter (2024) assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, highlighting its potential as a new antimicrobial agent.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROEXNZHCGOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.